molecular formula C12H14O4 B2975366 Tetrahydro-2-furanylmethyl 3-hydroxybenzoate CAS No. 914452-94-1

Tetrahydro-2-furanylmethyl 3-hydroxybenzoate

Cat. No. B2975366
CAS RN: 914452-94-1
M. Wt: 222.24
InChI Key: WCYQVZUFFQIUJO-UHFFFAOYSA-N
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Description

Tetrahydro-2-furanylmethyl 3-hydroxybenzoate is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.24 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of Tetrahydro-2-furanylmethyl 3-hydroxybenzoate is represented by the formula C12H14O4 . The InChI code for this compound is 1S/C12H14O4/c13-10-4-1-3-9(7-10)12(14)16-8-11-5-2-6-15-11/h1,3-4,7,11,13H,2,5-6,8H2 .


Physical And Chemical Properties Analysis

Tetrahydro-2-furanylmethyl 3-hydroxybenzoate has a molecular weight of 222.24 . Its melting point is reported to be 101-102 degrees Celsius .

Scientific Research Applications

Catalytic Applications in Organic Synthesis Tetrahydro-2-furanylmethyl 3-hydroxybenzoate and related compounds have been explored for their roles as intermediates and catalysts in organic synthesis. One study highlights an efficient one-pot three-component synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using starch solution as a catalyst, showcasing the use of nontoxic and biodegradable catalysts for producing significant heterocycles (Hazeri et al., 2014). Similarly, theophylline has been used as a catalyst for the diastereoselective synthesis of trans-1,2-dihydrobenzo[a]furo[2,3-c]phenazines, indicating the utility of certain compounds in water as an eco-friendly catalysis method (Yazdani-Elah-Abadi et al., 2016).

Photodegradation Studies Research into the photodegradation of parabens, which are esters of p-hydroxybenzoic acid, has provided insights into the environmental impact and degradation pathways of these widely used preservatives. Studies have demonstrated efficient degradation methods using ultraviolet C lamps in the presence and absence of hydrogen peroxide, with significant implications for the treatment of hazardous water contaminants (Gmurek et al., 2015).

Green Chemistry Approaches The development of green chemistry methodologies is a key area of application. For instance, an environmentally benign procedure for synthesizing tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using magnetic nanocatalysts under ultrasonic irradiation or reflux conditions in water has been established, emphasizing operational simplicity and excellent yields while avoiding tedious workup or purification steps (Esmaeilpour et al., 2015).

Antioxidant and Biological Activity Investigations into the antioxidant profiles of various aromatic derivatives, including those related to tetrahydro-2-furanylmethyl 3-hydroxybenzoate, have contributed valuable information on their redox properties and potential biological applications. A study reported the synthesis and antioxidant activity of 2,3-dihydrobenzo[b]furan-5-ol and its analogues, elucidating their potential in preventing oxidative stress and related biological applications (Malmström et al., 2001).

Environmental Monitoring Tetrahydro-2-furanylmethyl 3-hydroxybenzoate and related compounds have been explored for their utility in environmental monitoring, particularly in the development of materials and sensors for detecting harmful pollutants like dioxins. A study synthesized hydroxy-substituted tetrachlorodibenzo[b,e][1,4]dioxin and tetrachlorodibenzo[b,d]furans, aiming to create aptamers for photonic biosensor applications, highlighting the intersection of organic synthesis and environmental science (Kalantzi et al., 2021).

Safety and Hazards

The safety data sheet for Tetrahydro-2-furanylmethyl 3-hydroxybenzoate indicates that it is harmful to aquatic life and has long-lasting effects . It’s recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

oxolan-2-ylmethyl 3-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-10-4-1-3-9(7-10)12(14)16-8-11-5-2-6-15-11/h1,3-4,7,11,13H,2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYQVZUFFQIUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC(=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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